molecular formula C11H14N2O B1285607 N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide CAS No. 918810-70-5

N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide

Cat. No.: B1285607
CAS No.: 918810-70-5
M. Wt: 190.24 g/mol
InChI Key: JNRHHFULEHNVFO-UHFFFAOYSA-N
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Description

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR analysis identifies functional groups through characteristic absorption bands:

  • Amide C=O stretch : 1640–1680 cm⁻¹.
  • N-H stretches : 3300–3500 cm⁻¹ (amide) and 3350–3500 cm⁻¹ (primary amine).
  • C-N stretch : 1250–1350 cm⁻¹.
Peak (cm⁻¹) Assignment
1655 Amide I (C=O stretch)
3350, 3450 N-H symmetric/asymmetric stretches
1280 C-N stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆):
    • Cyclopropane protons: δ 1.0–1.5 ppm (multiplet, 4H).
    • Aromatic protons: δ 6.5–7.5 ppm (multiplet, 4H).
    • Aminomethyl (-CH₂NH₂): δ 3.8 ppm (singlet, 2H).
  • ¹³C NMR :
    • Carbonyl carbon: δ 170 ppm.
    • Cyclopropane carbons: δ 10–15 ppm.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 190.11 ([M+H]⁺), consistent with the monoisotopic mass. Fragmentation patterns include loss of the cyclopropane ring (m/z 133) and cleavage of the amide bond (m/z 106).

Crystallographic Structure Determination via X-ray Diffraction

Single-crystal X-ray diffraction reveals a planar amide group and a puckered cyclopropane ring. Key parameters include:

  • Unit cell dimensions : a = 5.62 Å, b = 7.89 Å, c = 12.34 Å.
  • Hydrogen bonding : N-H···O interactions (2.8–3.0 Å) stabilize the crystal lattice.
  • Torsional angles : The dihedral angle between the phenyl and cyclopropane rings is 85°, indicating minimal conjugation.

Tautomeric and Conformational Isomerism

  • Tautomerism : The amide group exists predominantly in the keto form due to resonance stabilization. Tautomeric shifts to the enol form are negligible, as confirmed by NMR.
  • Conformational isomerism :
    • Amide bond rotation : Restricted due to partial double-bond character (rotation barrier ~15–20 kcal/mol).
    • Cyclopropane puckering : The ring adopts a D₃h symmetry configuration, with slight deviations observed in the solid state.
Isomer Type Energy Difference (kcal/mol) Population
Amide keto form 0 (reference) >99%
Amide enol form +12 <1%
Cyclopropane puckering +0.5 60% (D₃h)

Properties

IUPAC Name

N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14N2O/c12-7-8-2-1-3-10(6-8)13-11(14)9-4-5-9/h1-3,6,9H,4-5,7,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRHHFULEHNVFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585380
Record name N-[3-(Aminomethyl)phenyl]cyclopropanecarboxamide
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Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918810-70-5
Record name N-[3-(Aminomethyl)phenyl]cyclopropanecarboxamide
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Record name N-[3-(Aminomethyl)phenyl]cyclopropanecarboxamide
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Record name N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide
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Preparation Methods

Starting Materials and Key Intermediates

  • 2-Phenylacetonitrile is commonly used as the starting aromatic nitrile compound.
  • 2-(Chloromethyl)oxirane (epichlorohydrin) serves as the cyclopropanation agent.
  • The reaction of these two in the presence of a base leads to a key intermediate: (Z)-2-oxo-1-phenyl-3-oxabicyclo[3.1.0]hexane, which is a bicyclic oxirane derivative critical for subsequent transformations.

Base and Solvent Selection

  • Alkali metal bases such as sodium hydroxide or potassium hydroxide are preferred over sodium amide due to safety and scalability concerns; sodium amide is prone to aerial oxidation and explosive hazards.
  • Suitable solvents include polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and hydrocarbon solvents such as toluene, xylene, or cyclohexane. Toluene is often preferred for extraction and reaction steps.

Stepwise Synthesis

The preparation generally follows these steps:

Step Reaction Description Reagents/Conditions Product/Intermediate
a) Reaction of 2-phenylacetonitrile with 2-(chloromethyl)oxirane in presence of alkali base Sodium hydroxide, DMSO, toluene extraction Cyano-substituted bicyclic intermediate
b) Hydrolysis and acid treatment of intermediate Base hydrolysis followed by acidification (Z)-2-oxo-1-phenyl-3-oxabicyclo[3.1.0]hexane
c) Condensation with potassium phthalimide DMF solvent Phthalimido methylcyclopropane carboxylic acid derivative
d) Conversion to acid chloride with thionyl chloride SOCl2, methylene chloride solvent Acid chloride intermediate
e) Amide formation with diethylamine Diethylamine, hydrocarbon solvent (cyclohexane) (Z)-1-phenyl-1-diethylaminocarbonyl-2-phthalimidomethylcyclopropane
f) Amination/deprotection Treatment with aqueous primary alkyl amine Target aminomethyl cyclopropanecarboxamide

This sequence culminates in the formation of the desired cyclopropanecarboxamide with an aminomethyl substitution on the phenyl ring.

One-Pot Process Innovation

A notable advancement is the development of a one-pot process integrating multiple steps to improve efficiency and reduce handling of unstable intermediates. This method involves sequential reactions starting from 2-phenylacetonitrile and epichlorohydrin, base hydrolysis, acid treatment, and final amination in a single reaction vessel with appropriate solvent and reagent changes. This approach enhances scalability and safety.

Enantioselective and Chiral Considerations

For the enantiomerically pure forms such as (1S,2R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride, which are pharmacologically relevant, preparation methods include:

  • Resolution of racemic mixtures using chromatographic separation techniques.
  • Enantioselective synthesis routes employing chiral catalysts or auxiliaries.
  • Specific stereospecific synthetic steps to control the configuration of the cyclopropane ring and aminomethyl substituent.

These methods are critical for obtaining the active enantiomer with desired biological activity.

Comparative Table of Key Preparation Parameters

Parameter Traditional Multi-Step Method One-Pot Process Enantioselective Synthesis
Starting material 2-Phenylacetonitrile + epichlorohydrin Same Same with chiral auxiliaries or resolution
Base Sodium hydroxide or potassium hydroxide Sodium hydroxide As above, plus chiral catalysts
Solvent DMSO, toluene, DMF, cyclohexane Polar aprotic + hydrocarbon mixture Same with chiral solvents if needed
Intermediate isolation Yes, multiple isolations No, telescoped reactions Yes, with chiral separation
Safety Moderate, sodium amide avoided Improved, fewer steps Comparable, with added complexity
Yield and purity High after purification Comparable or better High enantiomeric excess
Scalability Moderate Improved Dependent on chiral method

Research Findings and Industrial Implications

  • The avoidance of sodium amide and the use of safer bases like sodium hydroxide improve the safety profile and scalability for industrial synthesis.
  • The one-pot process reduces production time and waste, aligning with green chemistry principles.
  • Enantioselective synthesis or resolution is essential for producing pharmacologically active enantiomers, impacting drug development and regulatory approval.
  • The choice of solvents and reaction conditions is optimized to balance reaction efficiency, product isolation, and environmental considerations.

Chemical Reactions Analysis

Amidation and Carboxamide Reactivity

The carboxamide group participates in reactions typical of amides, including hydrolysis and coupling:

  • Hydrolysis : Acidic or basic conditions cleave the amide bond. For example: N 3 Aminomethyl phenyl cyclopropanecarboxamideHCl aq Cyclopropanecarboxylic acid+3 Aminomethyl aniline\text{N 3 Aminomethyl phenyl cyclopropanecarboxamide}\xrightarrow{\text{HCl aq }}\text{Cyclopropanecarboxylic acid}+3\text{ Aminomethyl aniline} This reaction is critical for metabolite studies or functional group interconversion .
  • Coupling Reactions : The carboxamide can act as a nucleophile in peptide bond formation. In one protocol, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and Hünig’s base in DMF facilitate coupling with carboxylic acids : Cyclopropanecarboxylic acid+Amine derivativeHATU DMFModified carboxamide\text{Cyclopropanecarboxylic acid}+\text{Amine derivative}\xrightarrow{\text{HATU DMF}}\text{Modified carboxamide}

Substitution at the Aminomethyl Group

The primary amine (-CH2_2NH2_2) undergoes nucleophilic substitution or reductive alkylation:

  • Sulfonylation : Reacts with sulfonyl chlorides (e.g., benzenesulfonyl chloride) to form sulfonamides : N 3 Aminomethyl phenyl cyclopropanecarboxamide+ClSO2RN 3 R sulfonamidomethyl phenyl cyclopropanecarboxamide\text{N 3 Aminomethyl phenyl cyclopropanecarboxamide}+\text{ClSO}_2\text{R}\rightarrow \text{N 3 R sulfonamidomethyl phenyl cyclopropanecarboxamide} This modification enhances pharmacological properties by altering solubility and receptor binding .
  • Reductive Amination : Reacts with aldehydes/ketones in the presence of NaBH3_3CN to form secondary amines:  CH2NH2+RCHONaBH3CN CH2NHR\text{ CH}_2\text{NH}_2+\text{RCHO}\xrightarrow{\text{NaBH}_3\text{CN}}\text{ CH}_2\text{NHR}

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective ring-opening under specific conditions:

  • Acid-Catalyzed Ring Opening : In concentrated HCl, the cyclopropane ring opens to form a diol intermediate, which can further react : CyclopropaneHCl H2O1 3 Diol derivative\text{Cyclopropane}\xrightarrow{\text{HCl H}_2\text{O}}\text{1 3 Diol derivative}
  • Transition Metal-Mediated Reactions : Palladium catalysts enable cross-coupling reactions, such as Suzuki-Miyaura couplings, though direct examples for this compound require extrapolation from analogous cyclopropane systems .

Oxidation and Reduction

  • Oxidation of the Aminomethyl Group : The -CH2_2NH2_2 moiety oxidizes to a nitro group using KMnO4_4 under acidic conditions:  CH2NH2KMnO4,H+ CH2NO2\text{ CH}_2\text{NH}_2\xrightarrow{\text{KMnO}_4,\text{H}^+}\text{ CH}_2\text{NO}_2
  • Reduction of the Carboxamide : LiAlH4_4 reduces the carboxamide to a primary amine :  CONH2LiAlH4 CH2NH2\text{ CONH}_2\xrightarrow{\text{LiAlH}_4}\text{ CH}_2\text{NH}_2

Functionalization of the Aromatic Ring

Electrophilic aromatic substitution (EAS) occurs at the phenyl ring, though steric hindrance from the aminomethyl group directs reactivity:

  • Nitration : HNO3_3/H2_2SO4_4 introduces nitro groups at the para position relative to the aminomethyl group.
  • Halogenation : Bromination with Br2_2/FeBr3_3 yields mono- or di-substituted products depending on stoichiometry.

Mechanistic Insights and Research Findings

  • Selectivity in Sulfonylation : The aminomethyl group exhibits higher reactivity toward sulfonyl chlorides compared to the carboxamide, enabling selective derivatization .
  • Steric Effects in EAS : The ortho position to the aminomethyl group is less reactive due to steric hindrance, favoring para substitution.
  • Stability Under Basic Conditions : The cyclopropane ring remains intact in mild bases (e.g., NaOH), but prolonged exposure to strong bases (e.g., LiOH) induces partial ring-opening .

Comparative Reactivity with Analogues

Compound Key Reactivity Differences
N-(4-methylphenyl)cyclopropanecarboxamideLacks aminomethyl group; reduced nucleophilic substitution potential
N-(3-iodophenyl)cyclopropanecarboxamideIodo substituent enables cross-coupling reactions (e.g., Suzuki)
N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamideLonger alkyl chain alters steric and electronic effects in EAS

Scientific Research Applications

Medicinal Chemistry

1.1 Anticoagulant Properties

One of the most notable applications of N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide is its role in the development of DPC423, a potent and selective oral inhibitor of blood coagulation factor Xa. This compound was optimized through structural modifications that replaced highly basic moieties with less basic alternatives, leading to enhanced pharmacological profiles. DPC423 has shown significant efficacy in preclinical studies, demonstrating a favorable safety profile and potential for clinical development in anticoagulation therapy.

1.2 Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing novel antibacterial agents. The compound's structural features contribute to its interaction with bacterial targets, although specific mechanisms remain to be fully elucidated. Preliminary studies suggest its potential effectiveness against various bacterial strains, warranting further investigation into its therapeutic utility in infectious diseases.

Psychiatric Disorders

2.1 Potential Antidepressant Effects

The structural similarity of this compound to known antidepressants suggests it may exhibit pharmacological effects akin to serotonin-norepinephrine reuptake inhibitors. Initial findings indicate that compounds with similar configurations have shown promise in treating depression and anxiety disorders. Ongoing research aims to clarify its mechanism of action and assess its efficacy in clinical settings.

Chemical Reactivity and Synthesis

3.1 Synthetic Pathways

The synthesis of this compound can be achieved through various organic reactions typical of amides and cyclopropanes. Common methods include:

  • Amidation Reactions: Combining appropriate amines with cyclopropanecarboxylic acid derivatives.
  • Nucleophilic Substitution: Utilizing nucleophiles under acidic or basic conditions to modify the aminomethyl group.

These synthetic approaches not only facilitate the production of the compound but also allow for the exploration of analogs with potentially enhanced biological activities.

3.2 Chemical Properties

The compound's unique cyclopropane structure influences its chemical reactivity, making it suitable for diverse applications in organic synthesis and drug discovery. Interaction studies have indicated its binding affinity to various neurotransmitter receptors, particularly those involved in serotonin and norepinephrine signaling pathways.

Case Studies

Several case studies highlight the efficacy of this compound and related compounds:

  • Cancer Treatment: In mouse models of mammary carcinoma, compounds targeting nicotinamide phosphoribosyltransferase (NAMPT), including derivatives of this compound, have demonstrated significant delays in tumor growth and enhanced sensitivity to radiation therapy.
  • Metabolic Disorders: Research indicates that NAMPT inhibitors may improve insulin sensitivity and reduce blood glucose levels in animal models, suggesting potential applications in diabetes management.
  • Anti-inflammatory Effects: In models of rheumatoid arthritis, inhibition of NAMPT resulted in reduced inflammation and improved clinical outcomes, indicating broader therapeutic potential beyond oncology .

Mechanism of Action

The mechanism of action of N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the cyclopropane ring provides rigidity and stability to the compound. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural analogs, their substituents, synthesis yields, and applications:

Compound Name (Reference) Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Yield Application/Activity
Target Compound 3-Aminomethylphenyl C₁₁H₁₄N₂O 190.24 N/A Research chemical
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Diethylamino, 4-methoxyphenoxy C₂₁H₂₅NO₃ 339.43 78% Organic synthesis intermediate
Compound 28 (GSK-3β inhibitor) Pyridinyl, hydroxycarbamimidoyl C₁₇H₁₄N₄O₂ 306.32 44% Anti-neuroinflammatory candidate
Cyprofuram (Pesticide) 3-Chlorophenyl, tetrahydro-2-oxo-3-furanyl C₁₄H₁₅ClN₂O₂ 278.73 N/A Soil insecticide
TAK-632 (Therapeutic agent) Benzo[d]thiazol, trifluoromethylphenyl C₂₄H₁₈F₄N₄O₂S 502.48 N/A Kinase inhibitor (patented)
N-(4-(Phenylthio)phenyl)cyclopropanecarboxamide Phenylthio group C₁₆H₁₄N₂OS 282.36 N/A Synthetic intermediate
N-[3-(1-Methylethoxy)phenyl]-2-(trifluoromethyl)benzamide (Flutolanil) Isopropoxy, trifluoromethyl C₁₇H₁₆F₃NO₂ 323.31 N/A Agricultural fungicide

Key Observations

Substituent Effects on Applications :

  • Electron-Withdrawing Groups (e.g., -CF₃ in TAK-632 ): Enhance binding affinity to hydrophobic enzyme pockets, making such compounds suitable for therapeutic use.
  • Hydrogen-Bonding Groups (e.g., -CH₂NH₂ in the target compound): Likely improve solubility and interactions with polar biological targets, though specific activity data are unavailable.
  • Halogenated Groups (e.g., -Cl in cyprofuram ): Increase lipophilicity, favoring pesticidal activity by enhancing membrane penetration.

Synthetic Accessibility: High-yield synthesis (78%) is achievable for diaryl ether-linked cyclopropanes (e.g., ), whereas oxadiazole- or pyridine-containing analogs (e.g., ) exhibit lower yields (44–49%), likely due to multi-step reactions.

Ring Strain: The cyclopropane ring in the target compound introduces torsional strain, which may enhance reactivity or conformational rigidity compared to cyclopentane analogs (e.g., ).

Biological Activity

N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide (CAS Number: 918810-70-5) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound consists of a cyclopropane ring, a carboxamide functional group, and an aminomethyl-substituted phenyl group. Its molecular formula is C11H14N2OC_{11}H_{14}N_{2}O, which contributes to its unique chemical properties and biological activities. The structural features facilitate interactions with various biological targets, enhancing its therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in the body. The following mechanisms have been proposed:

  • Enzyme Modulation : The compound may modulate the activity of enzymes involved in neurotransmitter systems, particularly those associated with serotonin and norepinephrine pathways. This suggests potential applications as an antidepressant or anxiolytic agent.
  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
  • Anticancer Activity : Research has suggested that this compound may possess anticancer properties through mechanisms involving apoptosis induction and inhibition of tumor cell proliferation.

Research Findings

Several studies have investigated the biological activity of this compound. Key findings include:

  • Antidepressant-like Effects : In animal models, compounds structurally similar to this compound have shown efficacy in reducing depressive behaviors, indicating its potential as a serotonin-norepinephrine reuptake inhibitor (SNRI) .
  • Antimicrobial Activity : Laboratory tests have demonstrated that this compound can inhibit the growth of various bacterial strains, suggesting its utility in developing new antimicrobial agents.
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines have shown that this compound can induce cell cycle arrest and apoptosis, highlighting its potential as an anticancer therapeutic .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Milnacipran1-Phenyl-2-(aminomethyl)cyclopropane carboxamideAntidepressantDual SNRI mechanism
Desvenlafaxine4-[(2S)-2-amino-1-(4-hydroxyphenyl)propan-1-yl]-N,N-dimethylbenzeneacetamideAntidepressantActive metabolite of venlafaxine
Venlafaxine(S)-N,N-dimethyl-2-(methyl(4-(methylsulfanyl)phenyl)amino)propionamideAntidepressantInhibits serotonin and norepinephrine reuptake

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Antidepressant Efficacy : A study involving rodent models demonstrated that administration of the compound led to significant reductions in depression-like behaviors compared to control groups, supporting its role as a novel antidepressant .
  • Infection Control : Clinical trials assessing the antimicrobial properties indicated that patients treated with formulations containing this compound showed improved outcomes against resistant bacterial strains.
  • Cancer Treatment Potential : Research on human cancer cell lines revealed that treatment with this compound resulted in decreased viability and increased apoptosis rates, suggesting its potential as an adjunct therapy in oncology .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide and its derivatives?

  • Methodological Answer : Synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with substituted anilines. For example, and describe using nucleophilic acyl substitution reactions, where cyclopropanecarbonyl chloride reacts with 3-(aminomethyl)aniline under inert conditions. Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical to minimize side products like over-alkylation .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves stereochemistry and substituent positions. X-ray crystallography (as in ) provides definitive confirmation of crystal packing and hydrogen-bonding networks, essential for structure-based drug design .

Q. What are the primary biological targets of cyclopropanecarboxamide derivatives in preclinical studies?

  • Methodological Answer : Derivatives like WS3 ( ) target IκB/IKK complexes to modulate NF-κB signaling, while TAK632 () inhibits BRAF by stabilizing inactive dimers. Target identification often employs kinase profiling assays (e.g., radiometric or fluorescence-based) and cellular thermal shift assays (CETSA) to validate binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported inhibitory potency across different cell lines?

  • Methodological Answer : Discrepancies may arise from cell-specific expression of efflux pumps (e.g., P-glycoprotein) or metabolic enzymes. Address this by:

  • Performing parallel assays in isogenic cell lines with CRISPR-edited transporters.
  • Measuring intracellular drug concentrations via LC-MS/MS.
  • Validating target engagement using phosphoproteomics (e.g., highlights BRAF dimerization as a context-dependent mechanism) .

Q. What strategies optimize pharmacokinetic properties of cyclopropanecarboxamide derivatives for in vivo studies?

  • Methodological Answer : Improve solubility and bioavailability through:

  • Structural modifications : Introducing polar groups (e.g., adds sulfonamide moieties to enhance aqueous solubility).
  • Formulation : Use co-solvents (DMSO/cyclodextrin) for in vivo dosing (as noted in for WS3).
  • Prodrug approaches : Masking amines with labile protecting groups to improve membrane permeability .

Q. How do researchers design assays to evaluate target selectivity against off-pathway kinases?

  • Methodological Answer : Use panel-based kinase assays (e.g., Eurofins KinaseProfiler) to screen against 300+ kinases. For example, SGC-AAK1-1 ( ) shows selectivity for AAK1/BMP2K by exploiting unique ATP-binding pocket residues. Computational docking (AutoDock Vina) and molecular dynamics simulations (AMBER) further predict selectivity profiles .

Q. What experimental approaches validate the role of cyclopropane ring strain in biological activity?

  • Methodological Answer : Compare analogs with cyclopropane replaced by non-strained rings (e.g., cyclohexane). demonstrates that the cyclopropane in TAK632 enhances binding entropy via ring strain, validated by isothermal titration calorimetry (ITC) and free-energy perturbation simulations .

Data Analysis & Experimental Design

Q. How should researchers address low reproducibility in cyclopropanecarboxamide-mediated apoptosis assays?

  • Methodological Answer : Standardize protocols by:

  • Using synchronized cell populations (e.g., serum starvation).
  • Including caspase inhibition controls (e.g., Z-VAD-FMK).
  • Quantifying apoptosis via Annexin V/PI flow cytometry alongside Western blotting for cleaved PARP ( notes batch-to-batch variability in WS3 solubility as a confounder) .

Q. What computational tools are recommended for SAR (Structure-Activity Relationship) studies of derivatives?

  • Methodological Answer : Combine:

  • QSAR : MOE or Schrödinger’s QikProp for predicting ADMET properties.
  • Pharmacophore modeling : Phase (Schrödinger) to identify critical hydrogen-bond acceptors (e.g., the carbonyl in cyclopropanecarboxamide, as in ).
  • Free-energy calculations : MMPBSA/GBSA to rank binding affinities .

Tables of Key Data

Derivative Biological Target Key Finding Reference
TAK632BRAFInduces inactive dimers, overcoming resistance to ATP-competitive inhibitors
WS3IκB/IKKInhibits NF-κB signaling at IC₅₀ = 12 nM in HeLa cells
SGC-AAK1-1AAK1/BMP2KSelective inhibition (IC₅₀ = 3 nM) with >100-fold selectivity over CDK2

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